4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride
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Overview
Description
4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride typically involves the reaction of a sulfonyl chloride with a fluoride source. One common method is the chloride-fluoride exchange on a sulfonyl chloride substrate . This reaction is usually carried out in the presence of a fluoride source such as potassium fluoride in an aqueous solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of inhibitors targeting enzymes such as human neutrophil elastase.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used to study the interactions of sulfonyl fluoride groups with biological molecules.
Mechanism of Action
The mechanism of action for 4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it likely forms a covalent bond with the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds also contain a sulfonyl group and have been studied for their applications in medicinal chemistry and materials science.
Sulfonamides: Similar to sulfonyl fluorides, sulfonamides are widely used in medicinal chemistry as enzyme inhibitors.
Uniqueness
4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride is unique due to its specific structure, which combines a sulfonyl fluoride group with a hydrazido moiety. This combination provides distinct reactivity and potential for diverse applications compared to other sulfonyl-containing compounds.
Properties
IUPAC Name |
4-[(3-methylbutanoylamino)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5S2/c1-8(2)7-11(15)13-14-21(18,19)10-5-3-9(4-6-10)20(12,16)17/h3-6,8,14H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVFHPJWFSBXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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